1,3-Dibenzylpyrimidine-2,4-dione

Description

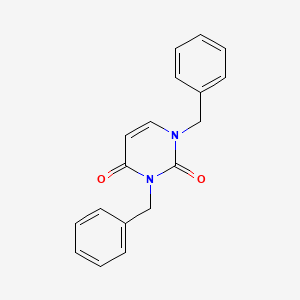

1,3-Dibenzylpyrimidine-2,4-dione is a pyrimidine-dione derivative featuring benzyl substituents at the N1 and N3 positions of the heterocyclic core.

Properties

IUPAC Name |

1,3-dibenzylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-11-12-19(13-15-7-3-1-4-8-15)18(22)20(17)14-16-9-5-2-6-10-16/h1-12H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMVAPDYFISJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=O)N(C2=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60351388 | |

| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34001-56-4 | |

| Record name | 1,3-dibenzylpyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60351388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibenzylpyrimidine-2,4-dione can be synthesized through various methods. One common approach involves the reaction of benzyl bromide with uracil in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Substitution Reactions

The benzyl groups at N1 and N3 positions undergo nucleophilic substitution under alkaline conditions. In a study using sodium hydride as a base, debenzylation occurred at elevated temperatures (80°C), yielding pyrimidine-2,4-dione derivatives .

Key example :

Reaction : 1,3-Dibenzylpyrimidine-2,4-dione + NaH → Pyrimidine-2,4-dione + 2 Benzyl bromide

Conditions : DMF, 80°C, 12 hours

Yield : 72%

Oxidation and Reduction

The dione moiety participates in redox reactions:

Oxidation

Treatment with HNO₃/H₂SO₄ introduces nitro groups at C5, forming 5-nitro derivatives. This modification enhances electrophilicity for further functionalization .

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the dione to diol intermediates, which are precursors for thiazolidine-2,4-dione hybrids with anticancer activity .

Cross-Coupling Reactions

The pyrimidine ring engages in Suzuki-Miyaura cross-coupling. A representative protocol involves:

Reagents :

-

This compound

-

Arylboronic acid

-

Pd(PPh₃)₄ catalyst

Conditions :

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C

-

Time: 24 hours

Outcome :

4-Arylpyrimidines form with yields up to 85%, enabling structural diversification .

Comparative Reactivity of Structural Analogs

Stability and Reaction Limitations

Scientific Research Applications

1,3-Dibenzylpyrimidine-2,4-dione derivatives are important scaffolds in chemistry with applications in medicinal chemistry and organic synthesis. These compounds, characterized by a pyrimidine structure with two benzyl groups, exhibit diverse chemical properties and biological activities, making them valuable for developing new therapeutic agents.

Applications in Medicinal Chemistry

1,3-Dibenzyl-5-nitropyrimidine-2,4-dione's biological activity makes it a candidate for developing anticancer agents and therapeutics. Compounds in this class can interact with biological targets, modulating cell signaling pathways and influencing cell proliferation and apoptosis. Derivatives of 1,3-Dibenzyl-5-nitropyrimidine-2,4-dione have demonstrated antiproliferative activity against certain cancer cell lines.

PARP-1 Inhibitors

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogs have been identified as potential inhibitors against Poly(ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . Inhibiting PARP-1 compromises cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death when combined with DNA-damaging cytotoxic agents .

Antimicrobial Activity

Nitrogen-containing molecules, including pyrimidine derivatives, exhibit a wide range of pharmacological activities, such as anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities . Specific pyrimidine derivatives have shown potent activity against Mycobacterium tuberculosis (M.tb) and Moraxella catarrhalis (M.cat) .

ALS Treatment Research

Pyrimidine-2,4,6-triones (PYT) have been identified as a novel chemical scaffold for treating Amyotrophic Lateral Sclerosis (ALS) . These compounds protect PC12 cells against mutant SOD1-induced cytotoxicity by reducing SOD1 protein aggregation and are not cytotoxic themselves .

Other Biological Activities

Indane-1,3-dione derivatives, structurally related to this compound, have diverse biological activities, including antitumor, antibacterial, and anti-inflammatory effects .

Interaction Studies

Interaction studies of 1,3-dibenzyl-5-nitropyrimidine-2,4-dione reveal its binding affinity to biological targets, such as enzymes or receptors involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Structural Analogs

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione | Lacks the nitro group; different reactivity | No nitro group affects biological activity |

| 5-Nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione | Lacks the amino group; altered interaction profile | Different functional groups lead to varied effects |

| 6-Amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dione | Contains both amino and nitro groups | Dual functionality enhances reactivity and activity |

Mechanism of Action

The mechanism of action of 1,3-dibenzylpyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The compound’s ability to elevate reactive oxygen species (ROS) levels also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Example Compounds :

- IM-3 : 5-(4-Ethylphenyl)-3-phenylimidazolidin-2,4-dione .

- IM-7 : 5-(4-Isopropylphenyl)-3-phenylimidazolidin-2,4-dione .

- Structure : Five-membered imidazolidin-2,4-dione core with aryl substituents at C3 and C4.

- Synthesis : Prepared via Strecker synthesis followed by reaction with phenyl isocyanate. Yields: 70–74% .

- Key Differences : The five-membered ring system and absence of aromatic pyrimidine/quinazoline rings distinguish these from the target compound.

Thiazolo[3,2-a]pyrimidine-3,5-dione Derivatives

Example Compounds :

- 11a : (2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitrile .

- 11b: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)thiazolo[3,2-a]pyrimidine-6-carbonitrile .

- Structure: Fused thiazole-pyrimidine system with a benzylidene substituent and cyano group.

- Synthesis : Reflux of precursor with chloroacetic acid and aromatic aldehydes in acetic anhydride/acetic acid. Yield: 68% for both .

Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives

Example Compounds :

- PPDH : Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro .

- PPDHMP : Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) .

- Structure : Bicyclic pyrrolo-pyrazine-dione system with alkyl or arylalkyl substituents.

- Bioactivity: Antibacterial activity against Pseudomonas aeruginosa and Escherichia coli .

- Key Differences : The pyrrolo-pyrazine core and hexahydro conformation differ significantly from the pyrimidine-dione scaffold.

Comparative Data Table

Key Findings and Insights

Structural Flexibility : Substitution at N1/N3 (pyrimidine/quinazoline) or C3/C5 (imidazolidine) significantly alters electronic properties and bioactivity.

Synthetic Efficiency : Thiazolo-pyrimidine derivatives (68% yield) and imidazolidin-diones (70–74%) are synthesized more efficiently than quinazoline-diones (20%) .

Bioactivity Trends : While pyrrolo-pyrazine-diones exhibit antibacterial activity , imidazolidin-diones show promise in cardiovascular and CNS applications . Data on pyrimidine-diones with benzyl groups remain underexplored in the provided evidence.

Biological Activity

1,3-Dibenzylpyrimidine-2,4-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Molecular Formula : CHNO

Molecular Weight : Approximately 336.34 g/mol

Structure : The compound features a pyrimidine core substituted with two benzyl groups at the 1 and 3 positions and keto groups at the 2 and 4 positions.

This compound exhibits various biological activities through interactions with specific enzymes and receptors involved in cellular signaling pathways. The presence of both amino and nitro groups enhances its reactivity and potential therapeutic effects. Preliminary studies suggest that it may exhibit antiproliferative activity against certain cancer cell lines by modulating processes such as cell proliferation and apoptosis .

Anticancer Activity

Research indicates that derivatives of this compound may act as lead compounds for developing new anticancer agents. A study highlighted that compounds within this class have shown promising results in inhibiting the growth of various cancer cell lines. For instance, certain analogs demonstrated significant antiproliferative effects against leukemia and breast cancer cells .

Antimicrobial Activity

The compound's structural similarity to other pyrimidine derivatives suggests potential antimicrobial properties. Some studies have reported that related compounds exhibit antibacterial activity against Gram-positive bacteria, indicating that this compound may also possess similar effects .

Study on Antitumor Activity

A notable case study investigated the antitumor activity of a derivative of this compound. This study found that the compound significantly inhibited the proliferation of cancer cells in vitro and showed promising results in vivo. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells while sparing normal cells .

Synthesis and Biological Evaluation

The synthesis of this compound typically involves multi-step organic reactions. A detailed synthesis pathway includes the reaction of appropriate benzyl derivatives with pyrimidine precursors under controlled conditions to yield the desired product. Subsequent biological evaluations have confirmed its efficacy against specific cancer cell lines .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Amino-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione | Lacks nitro group | Altered reactivity; reduced antiproliferative activity |

| 5-Nitroso-1,3-dibenzylpyrimidine-2,4(1H,3H)-dione | Lacks amino group | Different interaction profile; lower anticancer potential |

| 6-Amino-1,3-dibenzyl-5-nitropyrimidine-2,4(1H,3H)-dione | Contains both amino and nitro groups | Enhanced reactivity; higher antiproliferative activity |

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Assigns proton environments (e.g., benzyl CH2 at δ ~4.3–4.5 ppm) and confirms substitution patterns .

- X-ray crystallography : Resolves dihedral angles between the pyrimidine ring and benzyl groups (e.g., angles of ~60–70° observed in related structures) .

Q. Advanced Research Focus

- Mass spectrometry (MS) : Detects fragmentation patterns to validate molecular ions (e.g., [M+H]+ peaks) and trace impurities .

- Dynamic NMR : Monitors conformational changes in solution, such as restricted rotation of benzyl groups .

How does structural modification of this compound impact its biological activity?

Basic Research Focus

Substituents on the benzyl groups or pyrimidine ring modulate interactions with biological targets. For example:

- Antimicrobial activity : Electron-withdrawing groups (e.g., Cl, F) enhance membrane penetration .

- Kinase inhibition : Bulky substituents (e.g., naphthylmethyl) improve binding to ATP pockets .

Q. Advanced Research Focus

- Structure-Activity Relationship (SAR) : Systematic substitution at positions 5 and 6 (e.g., methyl, thiazolyl) alters potency. For instance, 5-methyl-6-thiazolyl derivatives show improved selectivity for tyrosine kinases .

What computational methods are employed to predict the binding affinity of this compound derivatives?

Q. Advanced Research Focus

- Molecular docking : Simulates interactions with target proteins (e.g., EGFR kinase) using software like AutoDock Vina. Key parameters include:

- Ligand flexibility : Benzyl groups adopt conformations that fit hydrophobic pockets .

- Scoring functions : Assess hydrogen bonding (e.g., pyrimidine-dione carbonyls with Lys residues) .

- QSAR modeling : Correlates electronic descriptors (e.g., Hammett constants) with inhibitory IC50 values .

How should researchers address contradictions in reported biological data for pyrimidine-2,4-dione analogs?

Advanced Research Focus

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .

- Solubility artifacts : Poor aqueous solubility may lead to false negatives; use of DMSO controls is critical .

Methodological Solution - Meta-analysis : Compare IC50 values across studies using standardized units (e.g., µM).

- Orthogonal assays : Validate kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .

What strategies optimize the stability of this compound under storage and experimental conditions?

Q. Basic Research Focus

- Storage : Protect from light and moisture; store at –20°C in inert atmospheres .

- pH stability : Avoid strongly acidic/basic conditions to prevent hydrolysis of the dione ring .

Q. Advanced Research Focus

- Degradation profiling : Use HPLC-MS to identify breakdown products (e.g., debenzylated intermediates) .

How can researchers resolve discrepancies between computational predictions and experimental binding data?

Q. Advanced Research Focus

- Force field refinement : Adjust parameters for pyrimidine-dione torsional angles in molecular dynamics simulations .

- Crystallographic validation : Compare predicted poses with X-ray structures of ligand-protein complexes .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced Research Focus

- Purification bottlenecks : Chromatography becomes impractical; switch to recrystallization or fractional distillation .

- Byproduct formation : Optimize stoichiometry to minimize di- or tri-substituted byproducts .

Table 1: Impact of Substituents on Biological Activity

| Position | Substituent | Biological Activity | Reference |

|---|---|---|---|

| N1/N3 | Benzyl | Base structure | |

| C5 | Methyl | Enhanced metabolic stability | |

| C6 | Thiazol-4-yl | Kinase inhibition | |

| Benzyl | 4-Methoxy | Improved solubility |

Table 2: Key Reaction Conditions for Synthesis

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | DMF | High polarity → ↑ reactivity |

| Base | K2CO3 | Mild, avoids hydrolysis |

| Temperature | Reflux after stirring | Completes alkylation |

| Benzyl halide addition | Dropwise, stoichiometric | Minimizes side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.